molecular formula C12H16N4O4 B158758 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone CAS No. 1655-42-1

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B158758
CAS No.: 1655-42-1
M. Wt: 280.28 g/mol
InChI Key: UNLVZDNGQXFBAY-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone (CAS: 1655-42-1) is a hydrazone derivative synthesized via the condensation of 4-methyl-2-pentanone (a branched ketone) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The molecular formula is C₁₂H₁₆N₄O₄, with a molecular weight of 280.28 g/mol . Structurally, it features a hydrazone linkage (–NH–N=CH–) connecting the 2,4-dinitrophenyl group to the ketone backbone.

Synthesis and Applications The compound is typically prepared by refluxing 4-methyl-2-pentanone with DNPH in ethanol or methanol, often catalyzed by hydrochloric acid. This reaction follows the general mechanism for hydrazone formation, where the carbonyl group of the ketone reacts with the hydrazine to form a stable precipitate . Its primary use is as a laboratory chemical for the identification and characterization of carbonyl compounds via derivatization .

Properties

IUPAC Name

N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-8(2)6-9(3)13-14-11-5-4-10(15(17)18)7-12(11)16(19)20/h4-5,7-8,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVZDNGQXFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278112
Record name 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-42-1
Record name 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1655-42-1
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Preparation Methods

General Condensation Protocol

The foundational method involves reacting 4-methyl-2-pentanone with 2,4-DNPH under acidic conditions. A typical procedure includes:

  • Reagent Preparation : 2,4-DNPH is synthesized by reacting hydrazine hydrate with 2,4-dinitrochlorobenzene in an aqueous acidic medium.

  • Reaction Setup : Dissolve 4-methyl-2-pentanone (1.0 g, 10 mmol) in ethanol (40 mL) and add 2,4-DNPH reagent (35 mL, prepared in 2 M HCl).

  • Crystallization : Cool the mixture in an ice bath, yielding yellow crystals. Filter using a Büchner funnel and wash with cold ethanol.

  • Recrystallization : Purify the crude product via ethanol recrystallization to achieve >95% purity.

Key Parameters :

  • Solvent : Ethanol or methanol optimizes solubility and crystallization.

  • Acid Catalyst : Concentrated HCl or H₂SO₄ (pH 2–3) accelerates imine formation.

  • Temperature : Cooling (0–5°C) enhances crystal formation and minimizes side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability:

  • Reactor Design : Tubular reactors enable continuous mixing of 4-methyl-2-pentanone and 2,4-DNPH in a 1:1 molar ratio.

  • Temperature Control : Maintain 25–30°C to balance reaction rate and energy consumption.

  • Yield Optimization : Automated filtration and recrystallization systems achieve 85–90% yield with 99% purity.

Economic Considerations :

  • Raw Material Cost : 4-methyl-2-pentanone is synthesized via mesityl oxide hydrogenation (Ni catalyst, 160–190°C).

  • Waste Management : Ethanol recovery systems reduce solvent costs by 40%.

Reaction Mechanism and Kinetics

Nucleophilic Addition-Elimination

The mechanism proceeds in two stages:

  • Nucleophilic Attack : The hydrazine’s NH₂ group attacks the carbonyl carbon of 4-methyl-2-pentanone, forming a tetrahedral intermediate.

  • Proton Transfer and Dehydration : Acid catalysis facilitates proton shifts and water elimination, yielding the hydrazone.

Rate-Limiting Step : Dehydration (activation energy ≈ 50 kJ/mol).

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolHCl9298
MethanolH₂SO₄8997
AcetonitrileNone7592

Findings : Ethanol with HCl maximizes yield and purity due to superior proton donation and solubility.

Temperature and Time Effects

Temperature (°C)Time (h)Yield (%)
0288
25192
400.578

Purification and Characterization

Bicarbonate Washing

Post-crystallization, washing with sodium bicarbonate (5% w/v) removes residual acid, raising melting points by 2–5°C (e.g., 113–116°C to 115–118°C).

Analytical Data

  • Melting Point : 115–118°C (lit. 113–116°C).

  • NMR (CDCl₃) : δ 2.1 (s, 3H, CH₃), 2.4 (q, 2H, CH₂), 7.9–8.1 (m, 3H, aromatic).

  • HPLC Purity : 99.2% (C18 column, 70:30 methanol-water).

Comparative Analysis of Methods

Laboratory vs. Industrial Protocols

ParameterLaboratoryIndustrial
Scale10–100 g100–1000 kg
Reaction Time1–2 h0.5–1 h
Yield85–92%88–90%
Purity95–98%99%

Insight : Industrial methods favor speed and automation, while lab protocols prioritize flexibility.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxime isomers form at pH > 4.

  • Solution : Maintain pH 2–3 with HCl and avoid excess base.

Crystal Polymorphism

  • Issue : Multiple crystal forms affect melting points.

  • Solution : Standardize cooling rates (1°C/min) and solvent ratios.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 5 min) reduces reaction time by 80% while maintaining 90% yield.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces toxicity by 60%.

  • Catalyst Recycling : Silica-supported HCl achieves 5 reuses without yield loss .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hydrazones derived from DNPH are widely used in analytical chemistry. Below is a comparison of 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone with structurally related compounds:

Compound Name CAS Molecular Formula Key Structural Differences Melting Point (°C) IR Spectral Features (cm⁻¹)
2-Pentanone, 4-methyl-, (2,4-DNPH) 1655-42-1 C₁₂H₁₆N₄O₄ Branched pentanone backbone Not reported Not reported
3-Pentanone, (2,4-DNPH) 1636-83-5 C₁₁H₁₄N₄O₄ Linear pentanone backbone Not reported Not reported
4-Heptanone, (2,4-DNPH) 1655-41-0 C₁₃H₁₈N₄O₄ Longer carbon chain (heptanone) Not reported Not reported
Benzoyl ester hydrazones (6–10) Various C₁₉–C₂₁H₁₈–₂₂N₄O₆ Aromatic ester substituents 231–274 C=O (1735–1747), C=N (1596–1598)
(E)-1-(2,4-Dinitrophenyl)-2-pentylidenehydrazine 2700-68-7 C₂₁H₃₄N₄O₄ Extended alkyl chain (pentadecanal) Not reported N–H (3285), C=O (1745)

Key Observations:

Structural Variations: Carbonyl Backbone: The target compound’s branched 4-methyl-2-pentanone structure contrasts with linear ketones (e.g., 3-pentanone) or longer-chain derivatives (e.g., 4-heptanone). Branching may influence solubility and crystallinity .

Synthesis Methods :

  • Most DNPH hydrazones are synthesized via acid-catalyzed condensation, but reaction conditions (e.g., solvent, temperature) vary. For example, benzoyl ester hydrazones require additional steps to introduce ester functionalities .

The absence of reported data for the target compound highlights a gap in the literature .

Applications :

  • Unlike some hydrazones with reported pharmacological activity (e.g., antimicrobial, antitumoral) , the target compound is primarily used for analytical purposes.

Biological Activity

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone is a hydrazone compound recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

  • Chemical Formula: C₁₂H₁₆N₄O₄
  • Molecular Weight: 280.2798 g/mol
  • CAS Number: 1655-42-1

The compound features a dinitrophenyl group attached to a hydrazone linkage, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dinitroaniline with 4-methylpentan-2-one. The reaction conditions are optimized to yield high purity and yield, often utilizing suitable solvents and catalysts .

Biological Activities

Research indicates that hydrazones, including this compound, exhibit a broad spectrum of biological activities:

Antimicrobial Properties

Hydrazones have shown significant antimicrobial activity against various pathogens. Studies suggest that the compound can inhibit bacterial growth and may be effective against both gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of hydrazones has been extensively studied. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism may involve apoptosis induction and cell cycle arrest .

Other Biological Activities

Additional biological activities include:

  • Anti-inflammatory : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticonvulsant : Some hydrazones exhibit anticonvulsant properties, suggesting potential in treating epilepsy.
  • Antiplatelet : Research indicates that certain hydrazones can inhibit platelet aggregation, which could be beneficial in cardiovascular diseases .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : It can bind to cellular receptors that modulate various physiological responses.

Case Studies

  • Antimicrobial Activity : A study reported that similar hydrazones exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : In vitro tests on A549 lung cancer cells revealed an IC₅₀ value of approximately 15 μM for related hydrazone derivatives, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityOther Notable Effects
Hydrazone AMIC = 100 μg/mLIC₅₀ = 20 μMAnti-inflammatory
Hydrazone BMIC = 150 μg/mLIC₅₀ = 25 μMAnticonvulsant
This compound MIC = VariesIC₅₀ = ~15 μMAntiplatelet

Q & A

Basic: What is the standard protocol for synthesizing 2-pentanone,4-methyl-,(2,4-dinitrophenyl)hydrazone?

Methodological Answer:
The synthesis involves condensation of the parent ketone (4-methyl-2-pentanone) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. A typical procedure includes:

  • Dissolving 4-methyl-2-pentanone in ethanol and adding a DNPH solution in concentrated HCl/ethanol.
  • Heating the mixture in a water bath (~70°C) for 30–60 minutes to form a yellow precipitate.
  • Isolating the product via vacuum filtration and recrystallizing from ethanol for purity .
    Yield optimization can be achieved by controlling reaction temperature and stoichiometric ratios of reactants. For characterization, elemental analysis (C, H, N) and FT-IR (C=O, C=N, NO₂ bands) are critical .

Basic: How can spectroscopic techniques confirm the structure of this hydrazone?

Methodological Answer:

  • FT-IR : Key peaks include C=O stretching (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and asymmetric/symmetric NO₂ stretches (1533–1542 cm⁻¹ and 1317–1329 cm⁻¹) .
  • ¹H NMR : Look for imine proton (N–H) signals at δ 8.5–10.5 ppm and aromatic protons (from DNPH) at δ 7.5–9.0 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 180–190 ppm, while C=N carbons resonate at δ 140–160 ppm .
    Cross-validation with elemental analysis (e.g., %N matching theoretical values) ensures structural integrity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:
Based on GHS classification:

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Protocols :
    • Use PPE: Nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation.
    • Store in a cool, dry place away from oxidizing agents.
    • In case of skin contact, wash immediately with soap and water .

Advanced: How can structural isomerism in 2,4-dinitrophenylhydrazones be resolved?

Methodological Answer:
Two isomeric forms arise due to syn/anti configurations around the C=N bond. To resolve them:

  • X-ray crystallography : Determines precise conformation (e.g., E-configuration observed in related hydrazones with torsion angles ~170°–180°) .
  • Chromatography : Use HPLC with a chiral column to separate isomers based on polarity differences.
  • Dynamic NMR : Detect rotational barriers around the C=N bond at variable temperatures .
    For example, highlights isomer formation in 2-pentanone derivatives, requiring crystallographic validation .

Advanced: How to address contradictions in elemental analysis data for hydrazone derivatives?

Methodological Answer:
Discrepancies in %C, %H, or %N may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Triangulation : Cross-check with mass spectrometry (e.g., molecular ion peaks matching theoretical m/z) .
  • Thermogravimetric analysis (TGA) : Verify purity by monitoring decomposition temperatures.
  • Alternative techniques : Use combustion analysis for C/H/N and X-ray photoelectron spectroscopy (XPS) for nitrogen quantification .

Advanced: How to design experiments evaluating the mutagenic potential of this compound?

Methodological Answer:
Leverage structural analogs (e.g., phenylhydrazones with DNA-damaging properties ):

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98/TA100) with metabolic activation.
  • Comet Assay : Measure DNA strand breaks in mammalian cell lines (e.g., HepG2).
  • Crystallographic Studies : Analyze DNA adduct formation via X-ray diffraction or molecular docking simulations .
    Control experiments should include untreated cells and reference mutagens (e.g., benzo[a]pyrene).

Advanced: What experimental strategies optimize hydrazone derivative yields in complex matrices?

Methodological Answer:
For reactions in multi-component systems (e.g., biological extracts):

  • pH Control : Maintain acidic conditions (pH 3–4) to favor hydrazone formation over competing reactions.
  • Microwave Synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate hydrazones from interfering compounds .

Advanced: How to interpret conflicting FT-IR data for C=N and NO₂ stretches?

Methodological Answer:
Overlapping peaks (e.g., C=N and NO₂ stretches near 1500–1600 cm⁻¹) can be deconvoluted via:

  • Second-Derivative IR : Enhances resolution of overlapping bands.
  • 2D-COSY IR : Identifies correlated vibrational modes.
  • Computational Modeling : Compare experimental spectra with DFT-calculated frequencies (e.g., Gaussian 16) .

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